Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxotitanium(IV)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

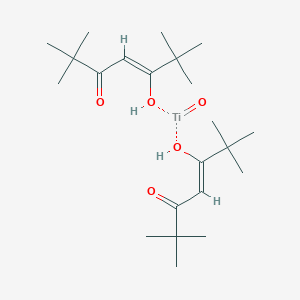

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxotitanium(IV) is a coordination compound that features titanium in its +4 oxidation state. This compound is known for its stability and is often used in various chemical processes due to its unique properties. It is a metal-organic complex where titanium is coordinated with two 2,2,6,6-tetramethyl-3,5-heptanedionate ligands and an oxo group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxotitanium(IV) typically involves the reaction of titanium tetrachloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The general reaction can be represented as follows:

TiCl4+2C11H20O2+Base→Ti(O2C11H19)2O+By-products

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Analyse Des Réactions Chimiques

Thermal Decomposition and Thin-Film Deposition

OTi(TMHD)₂ undergoes controlled thermal decomposition to form titanium oxide (TiO₂) thin films. This reaction is critical for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes.

Key studies highlight its low decomposition temperature compared to other titanium precursors, enabling energy-efficient fabrication of photocatalytic and dielectric films .

Hydrolysis and Sol-Gel Chemistry

The compound reacts with water or alcohols to form titanium-oxo clusters, though its bulky ligands limit rapid hydrolysis.

Reaction Pathway :

OTi TMHD 2+H2O→Ti O Ti networks+TMHD H byproducts

-

Controlled hydrolysis in non-polar solvents produces mesoporous TiO₂ structures with surface areas >150 m²/g .

-

Methanolysis yields soluble intermediates for sol-gel coatings, though ligand stability reduces compared to smaller β-diketonates .

Ligand Exchange Reactions

The TMHD ligands can be displaced by stronger-field ligands, enabling modular synthesis of hybrid titanium complexes.

Example :

OTi TMHD 2+2acacH→OTi acac 2+2TMHDH

(acac = acetylacetonate)

-

Kinetics : Ligand substitution occurs slowly at room temperature but accelerates under reflux (Δ >80°C) .

-

Product Stability : Mixed-ligand complexes show enhanced solubility in polar aprotic solvents .

Photochemical Reactivity

UV irradiation induces ligand-to-metal charge transfer (LMCT), generating reactive titanium species for photocatalysis:

OTi TMHD 2hνTi3+ O−⋅+TMHD∙

-

Applications : Degradation of organic pollutants under UV light .

-

Limitations : Rapid recombination of photogenerated charges reduces quantum yield compared to TiO₂ nanoparticles .

Stability and Compatibility Data

| Parameter | Value | Source |

|---|---|---|

| Thermal stability | Up to 250°C (N₂ atmosphere) | |

| Solubility | Chloroform, THF, toluene | |

| Hydrolytic sensitivity | Low (stable at RH <30%) |

Applications De Recherche Scientifique

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxotitanium(IV) has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other titanium complexes and as a catalyst in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing into its potential use in medical applications, such as in the development of new drugs or diagnostic agents.

Industry: It is used in the production of advanced materials, including coatings and thin films, due to its stability and reactivity.

Mécanisme D'action

The mechanism by which Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxotitanium(IV) exerts its effects involves the coordination of the titanium center with various ligands. The oxo group and the 2,2,6,6-tetramethyl-3,5-heptanedionate ligands play a crucial role in stabilizing the titanium center and facilitating its reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium(II)

- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)nickel(II)

- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II)

- Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate)

Uniqueness

What sets Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxotitanium(IV) apart from these similar compounds is the presence of the oxo group, which significantly influences its reactivity and stability. This unique feature makes it particularly useful in applications where a stable yet reactive titanium complex is required.

Activité Biologique

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxotitanium(IV), commonly referred to as OTi(TMHD)₂, is a titanium complex with significant interest in various fields including materials science and biomedicine. This article aims to explore its biological activity, focusing on its interactions with biological systems and potential applications.

- Molecular Formula : C22H38O5Ti

- Molecular Weight : 430.40 g/mol

- CAS Number : 152248-67-4

OTi(TMHD)₂ is characterized by its coordination environment and structural properties that influence its reactivity and biological interactions. It typically appears as a white to off-white powder and has a melting point of 120-124 °C .

Biological Activity Overview

The biological activity of OTi(TMHD)₂ has been investigated through various studies, revealing its potential as an antimicrobial agent and its interactions with cellular components.

Antimicrobial Properties

Research indicates that titanium complexes possess inherent antimicrobial properties. OTi(TMHD)₂ has shown effectiveness against various bacterial strains. A study demonstrated that titanium complexes can disrupt bacterial cell membranes, leading to cell death . The mechanism involves the generation of reactive oxygen species (ROS), which are detrimental to microbial cells.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of OTi(TMHD)₂ in mammalian cells. Results indicate that while the compound exhibits antimicrobial activity, it also poses a risk of cytotoxicity at higher concentrations. The half-maximal inhibitory concentration (IC50) values vary significantly across different cell lines, suggesting selective toxicity .

The interaction of OTi(TMHD)₂ with biological systems can be attributed to several mechanisms:

- Metal Ion Release : The release of titanium ions can interfere with cellular functions.

- Oxidative Stress Induction : The generation of ROS leads to oxidative damage in cellular components.

- Membrane Disruption : The compound can integrate into lipid membranes, altering permeability and leading to cell lysis.

Case Studies

-

Antimicrobial Efficacy Against Staphylococcus aureus :

A study evaluated the effectiveness of OTi(TMHD)₂ against Staphylococcus aureus, a common pathogen responsible for various infections. Results showed a significant reduction in bacterial viability upon treatment with the compound, highlighting its potential as a therapeutic agent . -

Cytotoxic Effects on Cancer Cells :

In vitro studies on cancer cell lines demonstrated that OTi(TMHD)₂ induced apoptosis through ROS-mediated pathways. Flow cytometry analyses indicated increased annexin V positivity in treated cells, confirming apoptotic cell death .

Propriétés

Numéro CAS |

152248-67-4 |

|---|---|

Formule moléculaire |

C22H40O5Ti |

Poids moléculaire |

432.4 g/mol |

Nom IUPAC |

(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;oxotitanium |

InChI |

InChI=1S/2C11H20O2.O.Ti/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h2*7,12H,1-6H3;;/b2*8-7-;; |

Clé InChI |

XIKXPWMOEGTKNT-ZJCTYWPYSA-N |

SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.O=[Ti] |

SMILES isomérique |

CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.O=[Ti] |

SMILES canonique |

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.O=[Ti] |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.